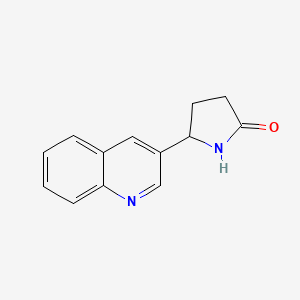

5-(Quinolin-3-yl)pyrrolidin-2-one

Description

Overview of Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis of a vast array of therapeutic agents. nih.gov These are organic compounds that contain a ring structure composed of atoms of at least two different elements. nih.gov Besides carbon, these rings incorporate heteroatoms such as nitrogen, oxygen, or sulfur. nih.gov Statistics indicate that over 85% of all biologically active chemical entities feature a heterocyclic ring, highlighting their critical role in drug design. nih.govnih.gov

The prevalence of heterocycles in pharmaceuticals stems from their ability to provide a scaffold for arranging functional groups in a specific three-dimensional orientation, which is crucial for selective interaction with biological targets. nih.gov The inclusion of heteroatoms allows for the modulation of a molecule's physicochemical properties, including solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These properties are essential for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of a drug candidate. nih.gov Many natural products, such as alkaloids, vitamins, and antibiotics, contain heterocyclic cores, which have inspired the synthesis of numerous medicinal compounds. nih.govnih.gov The continuous development of novel synthetic methodologies provides medicinal chemists with rapid access to a diverse range of functionalized heterocycles, thereby expanding the drug-like chemical space and fueling the engine of drug discovery. nih.gov

Significance of Quinoline (B57606) and Pyrrolidinone Scaffolds in Drug Discovery

Both quinoline and pyrrolidinone structures are considered "privileged scaffolds" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity.

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is present in a wide range of pharmacologically active compounds. researchgate.netresearchgate.net Its synthetic versatility allows for the creation of a multitude of derivatives with diverse biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. mdpi.comnih.govnih.gov The quinoline nucleus is a key component in well-known drugs such as quinine (B1679958) and chloroquine (B1663885) (antimalarial), and various kinase inhibitors used in cancer therapy. researchgate.netnih.gov Its ability to intercalate with DNA and inhibit key enzymes like topoisomerases and kinases makes it a valuable pharmacophore in the development of new therapeutics, particularly in oncology. researchgate.netrsc.org

The pyrrolidinone (or 2-pyrrolidone) ring is a five-membered lactam, a cyclic amide. This saturated nitrogen-containing heterocycle is a key structural feature in numerous biologically active molecules. nih.gov The pyrrolidinone scaffold offers several advantages in drug design: its non-planar, sp³-hybridized nature allows for better exploration of three-dimensional pharmacophore space, and the presence of stereogenic centers enables fine-tuning of a molecule's interaction with specific biological targets. nih.govgoogle.com Derivatives of pyrrolidinone have demonstrated a broad spectrum of activities, including nootropic (e.g., Piracetam), anticonvulsant, and anti-inflammatory effects. nih.govnih.gov The pyrrolidinone motif can also improve a compound's aqueous solubility and other pharmacokinetic properties. researchgate.net

Research Context of 5-(Quinolin-3-yl)pyrrolidin-2-one: A Focus on the Quinoline-Pyrrolidinone Chemotype

The compound this compound represents a hybrid molecule that combines the distinct structural and electronic features of both the quinoline and pyrrolidinone scaffolds. While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the broader quinoline-pyrrolidinone chemotype is an area of active investigation. The rationale behind creating such hybrid molecules is to merge the pharmacological potential of each scaffold to develop novel compounds with unique or enhanced biological activities.

Research into related structures, such as pyrrolo[3,2,1-ij]quinoline derivatives and spiro[pyrrolidine-2,3'-quinoline]-2'-one compounds, demonstrates the scientific interest in this combination. nih.gov For instance, a series of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives were synthesized and evaluated as potential antifungal agents, showing inhibitory effects against chitin (B13524) synthase. This highlights the potential for this combined scaffold to yield new therapeutic agents.

The synthesis of molecules with a substituent at the quinoline-3 position is well-established, often utilizing intermediates like quinoline-3-carbaldehyde or quinoline-3-carboxylic acid. nih.govmdpi.comrsc.org Similarly, various synthetic routes to substituted pyrrolidinones are known. nih.gov A plausible synthetic strategy for this compound could involve the reaction of a derivative of quinoline-3-carbaldehyde with a reagent that can form the pyrrolidinone ring.

The biological potential of such a hybrid is significant. For example, studies on 3H-pyrrolo[2,3-c]quinoline derivatives, which also fuse these two types of rings, have shown activity against Mycobacterium tuberculosis. csic.es Furthermore, related pyrroloquinolinyl-pyrrolidine-2,5-dione compounds have been investigated for their therapeutic potential. google.com These examples underscore the promising nature of the quinoline-pyrrolidinone chemotype in the search for new drugs.

Table 1: Examples of Biologically Active Quinoline-Pyrrolidinone Analogs

| Compound Class | Investigated Biological Activity | Reference |

| Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives | Antifungal (Chitin synthase inhibitors) | |

| Pyrrolo[3,2,1-ij]quinoline derivatives | 5-HT2c receptor agonists (potential for epilepsy and obesity) | nih.gov |

| 3H-pyrrolo[2,3-c]quinoline derivatives | Antitubercular, Antiprotozoal | csic.es |

| (-)-trans-3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione | Potential therapeutic agent (patent) | google.com |

Properties

IUPAC Name |

5-quinolin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13-6-5-12(15-13)10-7-9-3-1-2-4-11(9)14-8-10/h1-4,7-8,12H,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKDKVZOUUHECT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Design and Diversity of 5 Quinolin 3 Yl Pyrrolidin 2 One Analogues

Structural Variations on the Pyrrolidinone Core

Modifications to the pyrrolidinone ring have been a key strategy in the design of new analogues. These changes primarily focus on substitutions at the nitrogen atom (N-1) and the carbon atoms at positions 3 and 4, as well as the integration of additional heterocyclic systems.

The nitrogen atom of the pyrrolidin-2-one ring is a common site for introducing structural diversity. The nature of the substituent at the N-1 position can significantly influence the pharmacological properties of the resulting compounds. Studies have shown that a variety of groups, including alkyl, aryl, and benzyl (B1604629) moieties, can be incorporated at this position. nih.gov For instance, the synthesis of 1,5-disubstituted pyrrolidin-2-ones often involves the reaction of donor-acceptor cyclopropanes with primary amines like anilines or benzylamines. nih.gov This methodology allows for the introduction of a wide array of substituents at the N-1 position, leading to the generation of libraries of analogues for structure-activity relationship (SAR) studies.

The C-3 and C-4 positions of the pyrrolidinone core offer additional opportunities for structural variation. The introduction of substituents at these positions can alter the molecule's conformation and its interaction with biological targets. For example, methods have been developed for the synthesis of 1,5-substituted pyrrolidin-2-ones that initially result in products with two acceptor substituents at the C-3 position. nih.gov These substituents can subsequently be removed to yield the desired 3-unsubstituted analogues. nih.gov Furthermore, research on related quinolinone systems has highlighted the importance of substitutions at various ring positions. For instance, in the context of 3-(heteroaryl)quinolin-2(1H)-ones, palladium-catalyzed C-H functionalization has been employed to introduce various azoles at the C-3 position. nih.gov While not directly on the pyrrolidinone ring, this demonstrates the feasibility of modifying positions adjacent to the quinoline (B57606) linkage.

To further expand the chemical space and explore novel interactions with biological targets, additional heterocyclic rings have been integrated into the 5-(quinolin-3-yl)pyrrolidin-2-one framework. This strategy aims to create more complex polyheterocyclic systems with potentially enhanced or novel biological activities. For instance, a diversity-oriented synthesis approach has been utilized to create tris-heterocycles by first forming a pyrrolo[3,4-b]pyridin-5-one core and then using click reactions to add other heterocyclic moieties like tetrazoles or triazines. mdpi.com This highlights a sophisticated strategy for appending additional heterocyclic systems to a core that shares similarities with the pyrrolidinone structure.

Alterations on the Quinoline Pharmacophore

The quinoline ring is a crucial pharmacophore in many biologically active compounds, and its modification in this compound analogues has been extensively investigated. nih.govresearchgate.net These alterations include changing the point of attachment to the pyrrolidinone ring and introducing various substituents onto the quinoline ring itself.

Introducing substituents onto the quinoline ring is a widely used strategy to modulate the electronic and steric properties of the this compound scaffold. A variety of substituents, including halogens (e.g., chloro, bromo), alkoxy groups, and methyl groups, have been incorporated. nih.govnih.gov For example, studies on quinoline derivatives have shown that lipophilic substituents on the quinoline ring can enhance affinity for certain receptors. nih.gov Structure-activity relationship (SAR) studies on quinoline-imidazole hybrids have revealed that an electron-donating methoxy (B1213986) (OCH3) group at the 2-position of the quinoline ring enhanced antimalarial activity, whereas an electron-withdrawing chloro (Cl) group at the same position led to a loss of activity. nih.gov Furthermore, the presence of a bromine (Br) atom at the C-6 position was found to be important for improving activity. nih.gov These findings underscore the critical role that the nature and position of substituents on the quinoline ring play in determining the biological profile of the resulting analogues.

Quinolinone Ring System Variations (e.g., Quinolin-2(1H)-one, Quinolin-4(1H)-one)

The core quinoline structure in this compound offers a versatile platform for medicinal chemistry, allowing for modifications that can modulate pharmacological activity. One significant area of exploration involves the variation of the quinoline ring itself into its quinolinone isomers, such as quinolin-2(1H)-one and quinolin-4(1H)-one. These structural alterations introduce a carbonyl group into the quinoline system, which can profoundly influence the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability.

Quinolin-2(1H)-one Analogues:

The quinolin-2(1H)-one, or carbostyril, moiety is a prominent feature in numerous natural products and pharmacologically active compounds. researchgate.net Its synthesis can be achieved through various methods, including the photocatalytic conversion of quinoline N-oxides. researchgate.net The introduction of the 2-oxo functionality creates a lactam within the heterocyclic system. This modification impacts the molecule's planarity and introduces a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), which can lead to new interactions with biological targets. Research on quinolin-2(1H)-one derivatives has revealed their potential in a wide range of therapeutic areas, including as antitumor agents and kinase inhibitors. researchgate.net For instance, three-component reactions involving 4-hydroxyquinolin-2(1H)-ones have been used to generate complex pyrano[3,2-c]quinolin-5-one derivatives. researchgate.net

Quinolin-4(1H)-one Analogues:

Similarly, the quinolin-4(1H)-one scaffold is a key component in many bioactive molecules, most notably the quinolone class of antibiotics. wikipedia.org This isomer exists in a tautomeric equilibrium with its enol form, 4-hydroxyquinoline. wikipedia.org The synthesis of 4-quinolones often involves ring-closing reactions like the Camps cyclization, which can yield 4-hydroxyquinolines that tautomerize to the more stable quinolone form. wikipedia.org The presence of the C4-carbonyl group and the N1-proton allows for diverse substitution patterns that can be tailored to specific biological targets. The development of quinolone derivatives has been a major focus in the search for new antibacterial, antiviral, and anticancer agents. nih.gov

Development of Hybrid Scaffolds Incorporating the Quinoline-Pyrrolidinone Motif

The strategy of creating hybrid molecules by combining two or more pharmacophores into a single entity is a powerful approach in drug discovery. This method aims to develop compounds with improved affinity, enhanced efficacy, or a dual mode of action that can overcome drug resistance. thesciencein.orgnih.gov The quinoline-pyrrolidinone scaffold serves as a valuable building block for such hybrids, leveraging the known biological activities associated with each component.

Researchers have designed and synthesized numerous hybrid molecules where the quinoline-pyrrolidinone core is linked to other heterocyclic systems. These efforts have led to the discovery of compounds with significant therapeutic potential, particularly against infectious diseases and in the field of anticoagulation.

For example, a series of quinoline-pyrrolidine hybrids was synthesized and evaluated for antileishmanial activity against Leishmania donovani. nih.gov This work was founded on the hypothesis that conjugating the well-established antileishmanial potential of the quinoline moiety with a pyrrolidine (B122466) scaffold could lead to effective new agents. nih.gov Similarly, the development of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which feature a fused quinoline-pyrrolidinone system, has yielded compounds with promising in vitro and in vivo efficacy against visceral leishmaniasis. nih.gov One compound from this series, 5m , demonstrated significant inhibition of parasite burden in both the liver and spleen of infected mice. nih.gov

In another therapeutic area, the hybridization of a pyrrolo[3,2,1-ij]quinoline core (a fused tricyclic system containing both quinoline and pyrrolidine features) with a rhodanine (B49660) fragment has produced potent inhibitors of blood coagulation factors Xa and XIa. nih.gov This research highlights the utility of the quinoline-pyrrolidinone motif in designing novel anticoagulants.

The table below summarizes the research findings for selected hybrid scaffolds incorporating the quinoline-pyrrolidinone motif.

| Hybrid Scaffold Type | Target/Application | Key Findings |

| Quinoline-pyrrolidine hybrids | Antileishmanial (L. donovani) | A study of thirty-five hybrids identified twelve molecules with moderate to significant antileishmanial activity. nih.gov |

| 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives | Antileishmanial (Visceral Leishmaniasis) | Compound 5m showed an in vitro IC50 of 8.36 µM against amastigotes and achieved 56.2% (liver) and 61.1% (spleen) parasite inhibition in mice. nih.gov |

| Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones | Anticoagulant (Factor Xa and XIa inhibitors) | Several synthesized derivatives demonstrated inhibitory activity against both coagulation factors, with some showing selectivity for either factor Xa or XIa. nih.gov |

Structure Activity Relationship Sar Elucidation for Quinoline Pyrrolidinone Systems

Correlating Pyrrolidinone Substitution with Biological Activity

The pyrrolidinone ring is a versatile scaffold in medicinal chemistry, valued for its ability to explore three-dimensional space due to its non-planar, sp3-hybridized nature. nih.gov Substitutions on this ring system are a critical determinant of biological activity and can significantly modulate a compound's efficacy and target selectivity.

Research on related scaffolds has demonstrated that the position and nature of substituents on the pyrrolidinone ring are pivotal. For instance, in a series of pyrrolidine-2,5-dione derivatives, substituents at the 3-position were found to strongly influence anticonvulsant activity. nih.gov Similarly, studies on other five-membered heterocyclic rings have shown that substitutions can dramatically alter biological outcomes. For example, in a series of 5-(substituted)benzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones, various substitutions on the benzylidene moiety at position 5 led to a range of enzyme inhibition activities. acs.org

| Scaffold | Substitution Position | Observed Effect | Reference |

|---|---|---|---|

| Pyrrolidine-2,5-dione | Position 3 | Strongly affects anticonvulsant activity. | nih.gov |

| Pyrrolidine-2,5-dione | Position 3 | Activity influenced by the substituent at this position. | nih.gov |

| Thiazolidin-4-one | Position 5 | Substitutions led to varied enzyme inhibition profiles. | acs.org |

Impact of Quinoline (B57606) Moiety Modifications on Efficacy and Selectivity

The quinoline ring is a privileged structure in drug discovery, and its functionalization is a key strategy for enhancing pharmacological profiles. rsc.orgfrontiersin.org Modifications at various positions on the quinoline ring can significantly influence the efficacy and selectivity of the resulting compounds. rsc.org

The presence of the quinoline moiety itself has been shown to significantly improve anticancer efficacy in certain molecular frameworks when compared to analogues lacking this group. digitellinc.com This suggests that the quinoline structure contributes to enhanced interactions with cellular targets. digitellinc.com The nature and position of substituents on the quinoline ring are crucial. For example, SAR studies on a quinoline-imidazole hybrid revealed that an electron-donating methoxy (B1213986) group (-OCH3) at the C-2 position of the quinoline enhanced antimalarial activity, whereas an electron-withdrawing chlorine atom (Cl) at the same position resulted in a loss of activity. rsc.org

Conversely, for a series of antiproliferative agents, the specific nature of the substituent on the quinoline ring was not deemed critical for activity, although substitution at the 6'-position was found to be favorable. nih.gov In the development of α2C-adrenoceptor antagonists, a critical finding was the absolute requirement of a substituent at the 3-position of the quinoline ring for potent antagonist activity. researchgate.net This is particularly relevant for 5-(Quinolin-3-yl)pyrrolidin-2-one, which features this precise substitution pattern. These findings underscore that modifications to the quinoline moiety are a powerful tool for fine-tuning the pharmacological properties of a molecule. rsc.org

| Compound Series | Modification | Impact on Activity | Reference |

|---|---|---|---|

| Tetra-aza pyridinophanes | Presence of quinoline moiety | Significantly improved anticancer efficacy. | digitellinc.com |

| Quinoline-imidazole hybrids | Electron-donating OCH3 at C-2 | Enhanced antimalarial activity. | rsc.org |

| Quinoline-imidazole hybrids | Electron-withdrawing Cl at C-2 | Loss of antimalarial activity. | rsc.org |

| 4-aminoquinolines | Substituent at C-3 | Essential for α2C-adrenoceptor antagonist potency. | researchgate.net |

| Triterpenoic acid amides | Substitution at position 6' | Appeared favorable for antiproliferative action. | nih.gov |

Role of Stereochemistry in Pharmacological Profiling

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a fundamental role in pharmacology. ijpsjournal.com For chiral molecules like this compound, which possesses a stereocenter at the 5-position of the pyrrolidinone ring, the different enantiomers can exhibit distinct pharmacological and pharmacokinetic profiles. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.gov

The significance of stereochemistry is well-documented for various classes of drugs. ijpsjournal.com Often, the therapeutic effects are associated with a single enantiomer, while the other may be inactive or contribute to off-target effects. nih.govresearchgate.net The spatial orientation of substituents on a pyrrolidine (B122466) ring can dictate the binding mode to biological targets, leading to different biological outcomes for different stereoisomers. nih.gov

Identification of Crucial Pharmacophoric Elements

A pharmacophore represents the essential steric and electronic features of a molecule required for its biological activity. For the quinoline-pyrrolidinone scaffold, several key pharmacophoric elements can be identified based on structure-activity relationship studies.

The Quinoline Heterocycle : The quinoline ring system itself is a fundamental pharmacophoric element. researchgate.net Its aromatic nature and the presence of the nitrogen atom are often key for establishing interactions with biological targets. The presence of the quinoline moiety has been directly linked to enhanced biological activity in several compound classes. digitellinc.com

The Pyrrolidinone Ring : This saturated, five-membered lactam is another core component. It provides a three-dimensional structure that can be crucial for orienting substituents correctly within a binding pocket. nih.gov The carbonyl group can act as a hydrogen bond acceptor, and the ring's non-planar conformation is a key feature. nih.gov

The C3-Linkage on the Quinoline : The point of attachment of the pyrrolidinone ring to the quinoline is critical. Studies on related quinoline derivatives have shown an absolute requirement for a substituent at the 3-position of the quinoline for specific biological activities, such as α2C-adrenoceptor antagonism. researchgate.net This indicates that the vector and distance provided by this linkage are essential for proper target engagement.

Stereochemistry at the Chiral Center : The stereocenter at position 5 of the pyrrolidinone ring is a critical pharmacophoric feature. The specific spatial arrangement (R or S configuration) determines the orientation of the quinoline moiety relative to the pyrrolidinone ring, which can profoundly impact the molecule's interaction with chiral biological macromolecules. nih.govresearchgate.net

Substitution Patterns : The potential for substitution on both the quinoline and pyrrolidinone rings represents a key element for modulating activity. The electronic properties (electron-donating or -withdrawing) and steric bulk of these substituents can fine-tune the molecule's affinity, selectivity, and pharmacokinetic properties. nih.govrsc.org

Together, these elements constitute the pharmacophore for the this compound class of compounds, where the quinoline and pyrrolidinone rings provide the core scaffold, the linkage defines the geometry, and the stereochemistry and substitution patterns fine-tune the biological response.

Computational Chemistry and in Silico Approaches in Quinoline Pyrrolidinone Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a cornerstone of structure-based drug design, computationally predicting the preferred orientation of a ligand when bound to a specific protein target. This technique is instrumental in elucidating the interactions that drive molecular recognition, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Prediction of Binding Modes and Affinities

For quinoline-based compounds, molecular docking has been successfully employed to predict their binding modes within the active sites of various protein targets, including protein kinases, reverse transcriptase, and DNA gyrase. nih.govsemanticscholar.org For instance, studies on quinoline (B57606) derivatives targeting HIV reverse transcriptase have used docking to determine binding affinity, with results showing docking scores as favorable as -10.67 kcal/mol for potent compounds. nih.govtubitak.gov.tr In another study, quinoline derivatives designed as antitumor agents were docked against topoisomerase 1, revealing critical interactions and achieving IC50 values as low as 0.278 µM, comparable to the reference drug. nih.gov

When applied to 5-(Quinolin-3-yl)pyrrolidin-2-one , docking simulations would involve preparing the 3D structure of the ligand and docking it into the validated crystal structure of a relevant biological target. The simulation yields a binding score, typically in kcal/mol, which estimates the binding free energy and thus the affinity of the compound for the target. arxiv.orgnih.gov Lower, more negative scores generally indicate a stronger, more favorable interaction. The resulting poses reveal the specific amino acid residues involved in the interaction, guiding further structural optimization to enhance potency and selectivity. For example, a recent study on Bruton's tyrosine kinase (BTK) inhibitors highlighted how a quinoline structure contributes to π-π stacking interactions within the receptor site, while other modifications influence hydrogen bonding with key residues like CYS481. acs.org

Table 1: Example of Docking Study Results for Related Quinoline Derivatives

| Compound Class | Protein Target | Key Findings | Reference |

| Quinoline-pyrimidine derivatives | HIV Reverse Transcriptase | Docking scores up to -10.67; identified key electron-withdrawing groups for better affinity. | nih.gov |

| Chalcone-quinoline hybrids | Topoisomerase 1 | Predicted binding profile similar to the reference drug camptothecin; IC50 of 0.278 µM. | nih.gov |

| Quinoline-3-carbaldehyde derivatives | DNA Gyrase | Minimum binding energies ranged from –6.0 to –7.33 kcal/mol. | semanticscholar.org |

| N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides | PI3K/mTOR | Identified as a potent dual inhibitor with low nanomolar activity. | nih.gov |

Virtual Screening Applications

Virtual screening is a computational technique used to search vast libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.comnih.gov By employing rapid docking algorithms, millions of compounds can be assessed computationally, prioritizing a manageable number for experimental testing. This dramatically reduces the time and cost associated with drug discovery. nih.govmdpi.com

In the context of quinoline-pyrrolidinone research, a library of derivatives based on the This compound scaffold could be screened against a specific target, such as a protein kinase implicated in cancer. mdpi.comnih.gov For example, a pharmacophore-based virtual screening led to the identification of 8-hydroxyquinoline (B1678124) derivatives as inhibitors of the GLI1 protein, which showed submicromolar antiproliferative activity. nih.gov The process involves docking each compound in the library into the target's binding site and ranking them based on their predicted binding affinity. The top-ranked compounds are then selected as "hits" for subsequent experimental validation. This approach has proven effective in discovering novel quinoline-based inhibitors for various diseases. nih.govmdpi.com

Pharmacokinetic Profiling through ADME Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is critical in the early stages of drug development to assess the potential "drug-likeness" of a compound. These models use a molecule's structure to predict its pharmacokinetic properties, helping to identify candidates with a higher probability of success in clinical trials. nih.govmdpi.com

A foundational tool in ADME prediction is Lipinski's Rule of Five, which evaluates the likelihood of a compound being orally bioavailable. drugbank.comtiu.edu.iq The rule states that an orally active drug generally has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass under 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5.

Compounds that adhere to these rules are considered to have a higher chance of good membrane permeability and absorption. grafiati.comacs.org While many successful drugs are exceptions, the rule serves as a valuable guideline for compound design. tiu.edu.iqacs.org

For This compound , we can calculate these properties to assess its drug-likeness.

Table 2: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 212.24 g/mol | < 500 Da | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Calculated log P (ClogP) | ~1.5 - 2.0 | ≤ 5 | Yes |

| Overall Compliance | 0 Violations | ≤ 1 Violation | Yes |

Based on this analysis, This compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for oral bioavailability. More advanced computational models can further predict properties like aqueous solubility, blood-brain barrier penetration, and potential interactions with metabolic enzymes. mdpi.combiorxiv.org

Advanced Computational Techniques (e.g., Quantum Mechanics, Molecular Dynamics)

Beyond initial docking and ADME screening, more sophisticated computational methods provide deeper insights into the behavior of drug candidates.

Quantum Mechanics (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of a molecule. nih.govnih.gov These methods can accurately determine molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO, for instance, indicates the chemical reactivity and stability of the compound. nih.gov For quinoline derivatives, DFT has been used to understand the stability of different conformers and to analyze intramolecular interactions, such as hydrogen bonds, which are crucial for target binding. nih.gov

Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, complementing the static picture provided by molecular docking. researchgate.netnih.gov An MD simulation tracks the movements of atoms in the complex over time (typically nanoseconds to microseconds), providing information on the stability of the binding pose and the flexibility of the protein. mdpi.comresearchgate.net By simulating the complex in a physiological environment (e.g., in water), MD can confirm whether the key interactions predicted by docking are maintained over time, thus providing a more rigorous assessment of the ligand's binding potential. nih.govnih.gov Studies have shown that MD simulations are essential for understanding the stability of protein-ligand complexes and can reveal alternative binding modes not captured by docking alone. researchgate.netuzh.ch

Concluding Remarks and Future Research Trajectories

Emerging Trends in Quinoline-Pyrrolidinone Drug Discovery

The field of drug discovery is constantly evolving, with a continuous search for novel molecular scaffolds that can address unmet medical needs. The quinoline-pyrrolidinone framework is situated at the intersection of several key research trends.

One of the most prominent trends is the development of kinase inhibitors for cancer therapy. nih.gov The quinoline (B57606) core is a well-established scaffold for designing inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.gov The pyrrolidinone moiety can be functionalized to enhance selectivity and potency, as well as to improve drug-like properties. Future research on 5-(Quinolin-3-yl)pyrrolidin-2-one and its analogues could focus on screening their activity against a panel of cancer-related kinases.

Another emerging area is the development of modulators of protein-protein interactions . The three-dimensional structure of the pyrrolidinone ring can be exploited to design molecules that disrupt or stabilize protein complexes, a strategy that is gaining traction for targeting previously "undruggable" targets. nih.gov

Furthermore, there is a growing interest in allosteric modulators , which bind to a site on a protein distinct from the active site, offering the potential for greater selectivity and a more nuanced pharmacological response. csic.es The quinoline-pyrrolidinone scaffold could serve as a starting point for the design of allosteric inhibitors of various enzymes and receptors.

Opportunities for Rational Drug Design and Optimization

The principles of rational drug design offer a powerful approach to systematically explore the therapeutic potential of the quinoline-pyrrolidinone scaffold. nih.gov This involves a deep understanding of the structure-activity relationships (SAR) that govern the biological effects of these molecules.

Computational modeling and simulation can be employed to predict the binding modes of this compound derivatives with various biological targets. mdpi.com By analyzing the interactions between the ligand and the protein at the atomic level, researchers can identify key structural features that contribute to binding affinity and selectivity. This information can then be used to guide the synthesis of new analogues with improved properties.

Structure-based drug design can be utilized when the three-dimensional structure of the target protein is known. By docking virtual libraries of quinoline-pyrrolidinone derivatives into the active site of the protein, it is possible to identify promising candidates for synthesis and biological evaluation.

Pharmacophore modeling can be applied when the structure of the target is unknown but a set of active compounds has been identified. This approach involves identifying the common structural features that are essential for biological activity, which can then be used to design new molecules with similar properties.

The table below summarizes the biological activities of various quinoline derivatives, providing a basis for potential target identification for this compound.

| Compound Class | Biological Activity | Reference |

| Quinoline Derivatives | Anticancer | eurekaselect.comneuroquantology.com |

| Quinoline Derivatives | Antimicrobial | nih.govfrontiersin.org |

| Quinoline Derivatives | Anti-inflammatory | nih.gov |

| Quinoline Derivatives | Kinase Inhibition | nih.gov |

| Pyrroloquinoline Derivatives | Antiprotozoal | csic.es |

| Pyrrolidinone Derivatives | Anticonvulsant | nih.gov |

Outlook for Novel Therapeutic Applications

The unique structural features of the quinoline-pyrrolidinone scaffold open up possibilities for the development of novel therapies for a wide range of diseases.

Oncology: Given the established role of quinoline derivatives as anticancer agents, it is conceivable that this compound and its analogues could exhibit cytotoxic or cytostatic effects against various cancer cell lines. neuroquantology.com Future research could explore their potential as inhibitors of tumor growth, metastasis, and angiogenesis.

Infectious Diseases: The quinoline ring is a key component of several antimalarial and antibacterial drugs. nih.govfrontiersin.org The quinoline-pyrrolidinone scaffold could be explored for its potential to combat drug-resistant strains of bacteria and parasites.

Neurodegenerative Diseases: Some quinoline derivatives have shown promise as modulators of pathways involved in neurodegeneration. csic.es The potential of this compound to interact with targets relevant to Alzheimer's or Parkinson's disease warrants investigation.

Inflammatory Disorders: The anti-inflammatory properties of certain quinoline derivatives suggest that the quinoline-pyrrolidinone scaffold could be a starting point for the development of new treatments for chronic inflammatory conditions. nih.gov

Q & A

Q. What strategies enhance the compound’s bioactivity through structural modification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.